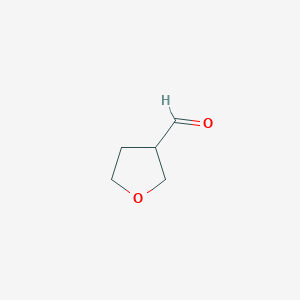

Tetrahydrofuran-3-carbaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

oxolane-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c6-3-5-1-2-7-4-5/h3,5H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSUBXIVOZXWGKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60888563 | |

| Record name | 3-Furancarboxaldehyde, tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60888563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79710-86-4 | |

| Record name | Tetrahydro-3-furancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79710-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Furancarboxaldehyde, tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079710864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Furancarboxaldehyde, tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Furancarboxaldehyde, tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60888563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tetrahydrofuran-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Catalytic System and Reaction Mechanism

Rhodium-based catalysts, particularly rhodium carbon (Rh/C) modified with phosphine ligands, are central to this process. In a representative protocol, 2,5-DHF reacts with syngas at 40–50°C and 3.0–3.5 MPa pressure in the presence of 5% Rh/C and tris(p-fluorophenyl)phosphine. The ligand enhances rhodium’s electron density, improving CO insertion efficiency and regioselectivity for the 3-position of the tetrahydrofuran ring.

The mechanism proceeds through oxidative addition of H₂ and CO to Rh, followed by alkene coordination and migratory insertion. Steric effects from the phosphine ligand favor the formation of the linear aldehyde (THF-3-carbaldehyde) over branched isomers.

Process Optimization and Stabilization

Key optimizations include:

-

Stabilizers : Addition of 2,6-di-tert-butyl-p-cresol (15 mg per 150 g 2,5-DHF) suppresses dihydrofurans’ propensity to polymerize under acidic conditions.

-

Catalyst Loading : A 1.67 wt% Rh/C catalyst (relative to substrate) balances activity and cost.

-

Temperature Control : Maintaining 40–50°C minimizes side reactions such as over-hydrogenation or decarbonylation.

Reaction Engineering and Scalability

Batch Reactor Configurations

Industrial-scale synthesis employs 500 mL autoclaves with rigorous gas-purge protocols. Nitrogen is used to displace air, followed by syngas pressurization to 3.0 MPa. Continuous gas feeding maintains pressure during the 10-hour reaction, ensuring steady CO/H₂ availability. Post-reaction, vacuum distillation at 100°C and 5 mmHg isolates THF-3-carbaldehyde with >99% purity.

Catalyst Reusability

Rh/C catalysts demonstrate remarkable recyclability. In a reuse trial, the recovered catalyst (5.0 g) achieved a 96.7% yield in a subsequent batch, comparable to fresh catalyst performance. Leaching tests confirmed <0.1% rhodium loss per cycle, attributed to the phosphine ligand’s stabilizing effect.

Comparative Analysis of Methodologies

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Catalyst (Rh/C) | 5% Rh, 2.5 g | 5% Rh, 5.0 g (reused) |

| Temperature (°C) | 40–50 | 40–50 |

| Pressure (MPa) | 3.0–3.5 | 3.0–3.5 |

| Reaction Time (h) | 10 | 10 |

| Yield (%) | 96.7 | 96.7 |

| Purity (%) | >99 | >99 |

This table underscores the method’s robustness, with consistent yields despite catalyst reuse.

Side Reactions and Mitigation Strategies

Polymerization of 2,5-DHF

Under acidic conditions, 2,5-DHF undergoes ring-opening polymerization, forming polyether byproducts. The addition of 2,6-di-tert-butyl-p-cresol quenches free radicals, reducing polymer formation to <1%.

Over-Hydrogenation Risks

Prolonged exposure to H₂ at >50°C risks reducing the aldehyde to 3-hydroxymethyltetrahydrofuran. Strict temperature control and real-time GC monitoring terminate reactions once 2,5-DHF conversion exceeds 99%.

Applications in Downstream Synthesis

THF-3-carbaldehyde serves as a precursor for pharmaceuticals and agrochemicals. For instance, it undergoes reductive amination to yield tetrahydrofuran-3-methylamine, a key intermediate in neuromodulator synthesis. Patent CN109438396B details this transformation using Pd/C and hydrogen, achieving 99.1% yield .

Analyse Chemischer Reaktionen

Types of Reactions: Tetrahydrofuran-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or nitric acid.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), nitric acid (HNO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

Oxidation: Tetrahydrofuran-3-carboxylic acid

Reduction: Tetrahydrofuran-3-methanol

Substitution: Various substituted tetrahydrofuran derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

THF-3-CHO serves as a crucial building block in the synthesis of complex organic molecules. Its reactivity as an aldehyde allows it to participate in various chemical reactions, such as:

- Oxidation : THF-3-CHO can be oxidized to form tetrahydrofuran-3-carboxylic acid using agents like potassium permanganate.

- Reduction : It can be reduced to tetrahydrofuran-3-methanol with sodium borohydride.

- Nucleophilic Substitution : The aldehyde group can be replaced by other functional groups through reactions with Grignard reagents or organolithium compounds.

The versatility of THF-3-CHO makes it a valuable intermediate in the production of pharmaceuticals and fine chemicals, particularly those targeting neurological and cardiovascular diseases .

Medicinal Chemistry

In medicinal chemistry, THF-3-CHO is utilized as a key intermediate in drug synthesis. Its chiral nature allows for the production of enantiomerically pure compounds, which are essential for developing pharmaceuticals with targeted biological activity. Notable applications include:

- Development of Neurological Drugs : THF-3-CHO has been employed in synthesizing compounds that modulate neurotransmitter systems.

- Cardiovascular Agents : It plays a role in creating drugs that target heart conditions, enhancing therapeutic efficacy .

Biological Research

THF-3-CHO is also significant in biological research, particularly in enzyme-catalyzed reactions and biochemical assays. Its ability to form Schiff bases with amines makes it useful for studying enzyme mechanisms and interactions. For instance:

- Enzyme Substrates : Researchers use THF-3-CHO to investigate the kinetics of enzyme-catalyzed reactions.

- Biochemical Pathways : The compound aids in understanding metabolic pathways involving aldehyde transformations .

Industrial Applications

In industrial settings, THF-3-CHO is utilized in the production of fine chemicals, agrochemicals, and specialty polymers. Its application extends to:

- Agrochemical Production : Serving as an intermediate in synthesizing herbicides and pesticides.

- Polymer Chemistry : Used in creating specialty polymers that require specific chemical properties derived from its structure .

Case Study 1: Synthesis of Neuroactive Compounds

A study demonstrated the utility of THF-3-CHO in synthesizing neuroactive compounds that inhibit specific neurotransmitter receptors. The synthesis involved multiple steps where THF-3-CHO acted as a pivotal intermediate, showcasing its role in developing potential therapeutic agents for neurological disorders .

Case Study 2: Enzyme Mechanism Investigation

Research involving THF-3-CHO focused on its interaction with a specific enzyme, revealing insights into enzyme kinetics and substrate specificity. The formation of Schiff bases was monitored using spectroscopic techniques, highlighting the compound's importance in biochemical research .

Data Tables

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Tetrahydrofuran-3-carboxylic acid |

| Reduction | Sodium borohydride | Tetrahydrofuran-3-methanol |

| Nucleophilic Substitution | Grignard reagents | Various tetrahydrofuran derivatives |

Wirkmechanismus

The mechanism of action of tetrahydrofuran-3-carbaldehyde primarily involves its reactivity as an aldehyde. The compound can form covalent bonds with nucleophiles, leading to the formation of various adducts. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Key Research Findings

- Catalyst Influence : Rhodium complexes with chiral ligands (e.g., R,S-BINAPHOS) enhance regioselectivity and enantioselectivity for both isomers .

- Isomerization Pathways : 2,5-Dihydrofuran hydroformylation yields 3-carbaldehyde as the primary product, but competing isomerization produces 2-carbaldehyde and 2,3-dihydrofuran byproducts .

- Industrial Relevance : 3-Carbaldehyde’s role in synthesizing tetrahydrofuran derivatives (e.g., tetrahydrofuran-3-carboxylic acid) underscores its utility in agrochemical and pharmaceutical manufacturing .

Biologische Aktivität

Tetrahydrofuran-3-carbaldehyde (THF-3-CHO) is an organic compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic uses, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by a tetrahydrofuran ring with an aldehyde functional group at the 3-position. Its molecular formula is , and it exists as a chiral compound, which can influence its biological interactions.

The biological activity of THF-3-CHO is primarily attributed to its ability to form Schiff bases with amines, a reaction crucial in various biochemical pathways. This property allows it to act as a substrate in enzyme-catalyzed reactions and to interact selectively with biological receptors, potentially influencing cellular processes such as apoptosis and cell proliferation .

Antiviral Properties

Recent studies have indicated that THF-3-CHO derivatives exhibit significant antiviral activities. For instance, compounds derived from tetrahydrofuran structures have shown enhanced potency against multidrug-resistant strains of HIV-1. A notable example includes the compound GRL-0519A, which demonstrated a tenfold increase in antiviral activity compared to standard protease inhibitors .

Cytotoxicity

THF-3-CHO has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies reported that certain tetrahydrofuran derivatives exhibit cytotoxicity against HeLa cells, with IC50 values as low as 0.03 μg/mL, indicating strong potential for development as anticancer agents .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. The structural characteristics of THF-3-CHO allow it to fit into enzyme active sites, potentially inhibiting their function. This mechanism is particularly relevant in the context of drug design for diseases involving enzyme dysregulation .

Synthesis and Derivatives

THF-3-CHO can be synthesized through various chemical reactions, including oxidation of tetrahydrofuran derivatives or through multi-step synthetic pathways involving intermediates like 3-buten-1-ol. The synthesis methods are crucial for producing high-purity compounds necessary for biological testing .

Case Studies

-

Antiviral Activity Study :

- Objective : To evaluate the antiviral efficacy of THF derivatives against HIV.

- Findings : The derivative GRL-0519A showed enhanced binding affinity to HIV protease and significantly inhibited viral replication in vitro.

- : THF derivatives hold promise as potential therapeutic agents against HIV due to their unique structural properties that facilitate interaction with viral enzymes .

-

Cytotoxicity Assessment :

- Objective : To assess the cytotoxic effects of THF derivatives on cancer cell lines.

- Methodology : Various concentrations of THF derivatives were tested on HeLa cells.

- Results : The study found that certain derivatives had IC50 values indicating potent cytotoxicity, suggesting their potential use in cancer therapy .

Data Summary

| Biological Activity | Compound | IC50 (µg/mL) | Remarks |

|---|---|---|---|

| Antiviral | GRL-0519A | 0.5 | Enhanced activity against multidrug-resistant HIV |

| Cytotoxicity | THF Derivative | 0.03 | Significant cytotoxic effect on HeLa cells |

Q & A

Q. What are the standard synthetic routes for producing tetrahydrofuran-3-carbaldehyde, and how are reaction conditions optimized?

this compound is synthesized via hydroformylation of 2,5-dihydrofuran using transition metal catalysts (e.g., rhodium or cobalt complexes). Reaction parameters such as temperature (20–80°C), pressure (1–10 bar CO/H₂), and solvent polarity must be optimized to favor regioselectivity toward the 3-carbaldehyde isomer. THF is commonly used as a solvent due to its compatibility with organometallic catalysts . Monitoring via thin-layer chromatography (TLC) ensures reaction completion .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

Post-synthesis, triethylammonium chloride byproducts are removed by filtration. The solvent (e.g., THF) is evaporated under reduced pressure, and the crude product is purified via column chromatography using silica gel and gradients of ethyl acetate/hexane. High-performance liquid chromatography (HPLC) may resolve enantiomers if chiral byproducts form .

Q. How is this compound characterized structurally, and which spectroscopic methods are prioritized?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) confirms the aldehyde proton (δ 9.5–10.0 ppm) and ring protons. Fourier-transform infrared (FTIR) identifies the carbonyl stretch (~1720 cm⁻¹). X-ray crystallography (using SHELX programs) resolves absolute configuration if single crystals are obtainable .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves and safety goggles due to potential skin/eye irritation. Store in airtight containers at 2–8°C, away from oxidizing agents. Toxicity data from THF analogs suggest limited acute hazards, but chronic exposure risks warrant adherence to OSHA guidelines .

Advanced Research Questions

Q. How can regioselectivity challenges during hydroformylation of dihydrofuran derivatives be addressed?

Competing isomerization to tetrahydrofuran-2-carbaldehyde occurs due to alkene migration. Regioselectivity is improved by modifying ligand architecture (e.g., bulky phosphine ligands) or using chiral catalysts to sterically hinder undesired pathways. Computational modeling (DFT) predicts transition states to guide ligand design .

Q. What role do computational methods play in analyzing this compound’s reactivity?

Density functional theory (DFT) calculates electron density maps to predict nucleophilic attack sites on the aldehyde group. Molecular dynamics simulations model solvent effects on reaction kinetics. SHELXL refines crystallographic data to correlate molecular geometry with reactivity trends .

Q. What strategies enable enantioselective synthesis of this compound derivatives?

Asymmetric hydroformylation using chiral ligands (e.g., BINAP-Rh complexes) induces enantioselectivity. Kinetic resolution via lipase-catalyzed acetylation separates enantiomers. Circular dichroism (CD) spectroscopy validates optical purity .

Q. How does this compound’s stability under acidic/basic conditions impact its use in multistep syntheses?

The aldehyde group is prone to oxidation under acidic conditions, forming carboxylic acids. Stabilization via in situ protection (e.g., acetal formation) is recommended. Basic conditions may induce ring-opening; thus, neutral pH is maintained during storage .

Q. What catalytic applications exploit this compound as a building block?

It serves as a precursor in synthesizing pharmaceuticals (e.g., fentanyl analogs) and agrochemicals. Pd-catalyzed cross-couplings (Suzuki, Heck) functionalize the aldehyde group for C–C bond formation. Biocatalytic reductions yield chiral tetrahydrofuran alcohols .

Q. How do researchers resolve contradictions in regioselectivity data across studies?

Meta-analyses of reaction conditions (e.g., solvent polarity, catalyst loading) identify outliers. Reproducibility is tested using standardized protocols. Collaborative databases (e.g., NIST Chemistry WebBook) provide benchmark spectral data to validate results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.